2-(Benzyloxy)-5-isopropylbenzoic acid

Vue d'ensemble

Description

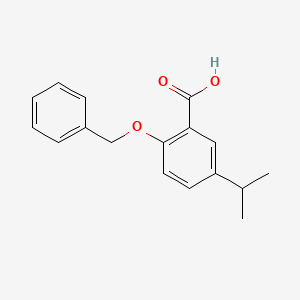

2-(Benzyloxy)-5-isopropylbenzoic acid is an organic compound with the molecular formula C16H18O3 It is a derivative of benzoic acid, where the hydrogen atom at the second position of the benzene ring is replaced by a benzyloxy group, and the hydrogen atom at the fifth position is replaced by an isopropyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-isopropylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-5-isopropylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 2-hydroxy-5-isopropylbenzoic acid is reacted with a benzyl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Benzyloxy)-5-isopropylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

While the exact compound "2-(Benzyloxy)-5-isopropylbenzoic acid" is not directly discussed in the provided search results in terms of its applications, its derivatives and related compounds are mentioned in the context of scientific research . The search results highlight the use of related compounds in synthesizing inhibitors and other chemical compounds with potential biological activities .

Here's a summary of the applications based on the related compounds and derivatives:

1. Use as an intermediate in synthesizing potential inhibitors:

- EZH2/HSP90 Inhibitors: 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid is used in amide coupling to generate compounds that inhibit EZH2 and HSP90, which are potential anti-glioblastoma (GBM) agents .

- HSP90 Inhibitors: Derivatives of benzyloxybenzoic acid are explored as Hsp90 inhibitors, which are considered therapeutic targets for anticancer drug development .

2. Chemical Synthesis:

- Building Blocks: Benzyloxyacetic acid, a related compound, can be used in the synthesis of various compounds, including mixed benzyloxyacetic pivalic anhydride and chiral glycolates .

- Ligand Preparation: Benzyloxyacetic acid can also be used as a ligand in the preparation of diaquabis(benzyloxyacetato)copper(II) complex .

- Synthesis of complex molecules: 4-Benzyloxybenzoic acid can be used in the preparation of complex molecules .

3. Potential Therapeutic Applications:

- Anti-GBM agent: Dual EZH2/HSP90 inhibitors derived from benzyloxy compounds have shown striking cell growth inhibitory efficacy against temozolomide (TMZ)-resistant Glioblastoma (GBM) cells . They have also demonstrated in vivo anti-GBM efficacy in experimental mice xenografted with TMZ-resistant Pt3R cells .

- Targeting GBM Progression: Research suggests that targeting Akt and HER2 via MAO A/HSP90 inhibition, using compounds derived from benzyloxy-containing compounds, might be a strategy to decrease GBM progression .

Data Table: Examples of Reactions and Yields with 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid

| Reactant | Reaction Conditions | Operation in Experiment | Yield |

|---|---|---|---|

| 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid with 3-aminoquinoline | 4-methyl-morpholine; benzotriazol-1-ol; 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride; In N,N-dimethyl-formamide; at 20℃; for 12h; Inert atmosphere | General procedure: 2,4-Bis(benzyloxy)-5-isopropylbenzoic acid (1.28 g, 3.4 mmol), N-methylmorpholine (0.9 mL), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)(0.97 g, 5.1 mmol) and hydroxybenzotriazole (0.55 g,4.1 mmol) were added to a solution of 3-aminoquinoline (23) (0.5 g,3.4 mmol) in DMF (5 mL). The reaction mixture was stirred at rt for 12 h and then diluted with water. | 53% |

Case Studies:

- Dual EZH2-HSP90 Inhibitor for Glioblastoma (GBM): A study identified a dual EZH2/HSP90 inhibitor that significantly inhibited cell growth in TMZ-resistant GBM cells. The compound also demonstrated substantial in vivo anti-GBM efficacy in mice . This suggests the potential of such dual inhibitors as anti-GBM agents .

- MAO A/HSP90 Inhibition in GBM: Research indicates that compounds inhibiting MAO A and HSP90 can reduce the proliferation of GBM cells by decreasing HER2 and phospho-Akt expression .

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-5-isopropylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The benzyloxy group can enhance the compound’s ability to bind to hydrophobic pockets in proteins, while the isopropyl group can influence its overall hydrophobicity and membrane permeability.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Benzyloxy)benzoic acid: Lacks the isopropyl group, making it less hydrophobic.

5-Isopropylbenzoic acid: Lacks the benzyloxy group, reducing its potential for enzyme inhibition.

2-(Methoxy)-5-isopropylbenzoic acid: Similar structure but with a methoxy group instead of a benzyloxy group, which can affect its reactivity and binding properties.

Uniqueness

2-(Benzyloxy)-5-isopropylbenzoic acid is unique due to the presence of both the benzyloxy and isopropyl groups, which confer specific chemical and biological properties. The combination of these groups can enhance its binding affinity to certain proteins and its solubility in organic solvents, making it a valuable compound in various research and industrial applications.

Activité Biologique

2-(Benzyloxy)-5-isopropylbenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Research indicates that compounds similar to this compound can exhibit multiple mechanisms of action:

- Inhibition of Protein Kinases : Compounds with similar structures have been shown to inhibit Hsp90 and other protein kinases, leading to apoptosis in cancer cells. For instance, studies have demonstrated that modifications to benzoic acid derivatives can enhance their binding affinity to targets such as Mcl-1 and Bfl-1, which are crucial for cancer cell survival .

- Cell Cycle Arrest : Certain derivatives induce cell cycle arrest at various phases, particularly the M phase, thereby preventing cancer cell proliferation .

- Reactive Oxygen Species (ROS) Modulation : Some benzoic acid derivatives affect ROS levels within cells, contributing to their cytotoxic effects against resistant cancer cell lines .

Biological Evaluation

The biological evaluation of this compound includes various assays to determine its efficacy against different cancer types. The following table summarizes key findings from recent studies:

| Study | Cell Line | IC50 (µM) | Mechanism | Observations |

|---|---|---|---|---|

| Study A | U-87 (GBM) | 10.5 | Hsp90 Inhibition | Induced apoptosis and cell cycle arrest |

| Study B | HeLa | 8.3 | ROS Modulation | Enhanced cytotoxicity in resistant cells |

| Study C | K562 | 12.0 | Proteasome Activation | Increased proteasomal activity |

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

- Case Study on Glioblastoma : A dual inhibitor incorporating elements from this compound showed significant efficacy against TMZ-resistant glioblastoma cell lines, leading to increased apoptosis and reduced tumor growth in vivo .

- Antiproliferative Activity : In a study involving various cancer cell lines, the compound demonstrated potent antiproliferative effects, with IC50 values comparable to established chemotherapeutics. The study emphasized the compound's ability to induce apoptosis through modulation of key survival pathways .

- Proteostasis Network Modulation : Research indicated that the compound promotes the activity of both the ubiquitin-proteasome pathway and autophagy-lysosome pathway, suggesting its potential as a modulator of cellular homeostasis and an anti-aging agent .

Propriétés

IUPAC Name |

2-phenylmethoxy-5-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O3/c1-12(2)14-8-9-16(15(10-14)17(18)19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVILXXJXOMYLAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OCC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1285515-85-6 | |

| Record name | 2-(benzyloxy)-5-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.